molecular formula C6H14N2 B1272304 3-Aminohomopiperidine CAS No. 69154-03-6

3-Aminohomopiperidine

Cat. No.: B1272304
CAS No.: 69154-03-6
M. Wt: 114.19 g/mol
InChI Key: WJUBYASTGWKFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 3-Aminohomopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-alkylated derivatives, oxides, and reduced amines .

Scientific Research Applications

3-Aminohomopiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminohomopiperidine involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of biologically active compounds, which then exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the final product synthesized from this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which includes both amino and piperidine groups. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Properties

IUPAC Name

azepan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUBYASTGWKFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373374
Record name Azepan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69154-03-6
Record name Azepan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69154-03-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminohomopiperidine
Reactant of Route 2
3-Aminohomopiperidine
Reactant of Route 3
3-Aminohomopiperidine
Reactant of Route 4
3-Aminohomopiperidine
Reactant of Route 5
3-Aminohomopiperidine
Reactant of Route 6
Reactant of Route 6
3-Aminohomopiperidine
Customer
Q & A

Q1: What is the significance of chirality in the synthesis of (3R)-azepan-3-amine for besifloxacin hydrochloride production?

A1: Chirality is crucial in pharmaceutical synthesis as different enantiomers (mirror image molecules) can have drastically different biological activities. The research focuses on producing the specific (3R)-enantiomer of azepan-3-amine []. While the article doesn't delve into the specific effects of each enantiomer, it highlights that the (3R)-azepan-3-amine is a chiral key intermediate for besifloxacin hydrochloride []. This strongly suggests that the biological activity of besifloxacin hydrochloride is highly specific to the (3R)-enantiomer, and using the wrong enantiomer could lead to reduced efficacy or even unintended side effects.

Q2: What are the advantages of the novel reducing agents used in the research compared to previously reported methods for synthesizing (3R)-azepan-3-amine?

A2: The research focuses on developing a cost-effective and commercially viable method for synthesizing (3R)-azepan-3-amine []. The authors achieve this by using readily available reducing agents like sodium borohydride (NaBH4) in combination with various additives like aluminum chloride (AlCl3), calcium chloride (CaCl2), dimethyl sulfide (DMS), boron trifluoride (BF3), or lithium aluminum hydride (LiAlH4) []. These combinations, according to the research, result in a significantly higher yield and purity of the desired (3R)-azepan-3-amine compared to previously reported methods []. The improved yield and purity contribute to the cost-effectiveness of the process, making it more attractive for large-scale production of besifloxacin hydrochloride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.